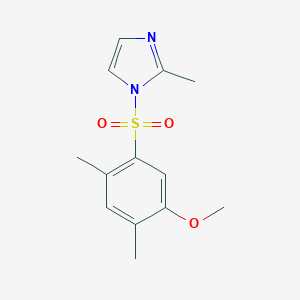![molecular formula C17H19NO5S B513029 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-85-4](/img/structure/B513029.png)
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of the naphthalene sulfonamide family, which has been found to have various biological activities. In
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood. However, it is believed to interact with metal ions and enzymes in the body, leading to changes in their activity. This compound has been found to bind to the active site of carbonic anhydrase, inhibiting its activity. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase, leading to changes in acid-base balance. This compound has also been found to induce apoptosis in cancer cells, potentially leading to the development of new cancer treatments. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has been found to have high selectivity and sensitivity for certain metal ions, making it a useful tool for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, this compound could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, researchers could investigate the structure-activity relationship of this compound, which could lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with piperidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization using a solvent such as ethanol. The yield of this compound is typically around 70%.
Applications De Recherche Scientifique
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-6-7-16(14-5-3-2-4-13(14)15)24(21,22)18-10-8-12(9-11-18)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSKYDCXSVBHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512948.png)
![4-Chloro-2,5-dimethyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512950.png)

![4-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}morpholine](/img/structure/B512959.png)
![2-{4-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B512961.png)
![2-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512964.png)
![4-Chloro-1-ethoxy-2-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512966.png)
![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)
![1-Acetyl-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B512968.png)
![1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512971.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512974.png)
![1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512975.png)